molecular formula C17H18Cl2N2S B13731575 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride CAS No. 38914-98-6

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride

Cat. No.: B13731575
CAS No.: 38914-98-6
M. Wt: 353.3 g/mol
InChI Key: BLSKFJGPURAJCV-UHFFFAOYSA-N
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Description

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride is an acridine derivative featuring a 9-aminoacridine core modified with a 2-((2-chloroethyl)thio)ethyl substituent. Acridines are planar heterocyclic compounds known for intercalating DNA and exhibiting antimicrobial, anticancer, and fluorescent properties . The hydrochloride salt form enhances solubility for biomedical applications.

Properties

CAS No.

38914-98-6

Molecular Formula

C17H18Cl2N2S

Molecular Weight

353.3 g/mol

IUPAC Name

acridin-9-yl-[2-(2-chloroethylsulfanyl)ethyl]azanium;chloride

InChI

InChI=1S/C17H17ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1-8H,9-12H2,(H,19,20);1H

InChI Key

BLSKFJGPURAJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCSCCCl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Comparison with Similar Compounds

Parent Compound: 9-Aminoacridine Hydrochloride

Structural Differences : Lacks the 2-((2-chloroethyl)thio)ethyl substituent.
Properties :

  • Fluorescence : Highly fluorescent, used as a DNA probe .
  • Antimicrobial Activity : Active against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .
  • Toxicity : Moderate acute toxicity (oral LD₅₀ in rats: 200 mg/kg) .

Comparison : The addition of the chloroethylthioethyl group in the target compound likely reduces fluorescence due to steric hindrance but may enhance alkylating activity for improved cytotoxicity .

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine Hydrochloride (CAS 38914-99-7)

Structural Differences : Features a longer propyl (3-carbon) chain instead of ethyl (2-carbon) between the acridine and thioether group .
Properties :

  • Synthesis : Prepared via nucleophilic substitution of 9-chloroacridine with 3-((2-chloroethyl)thio)propylamine .
  • Purity : Available at 97% purity, indicating synthetic feasibility .

Comparison: The longer chain may improve membrane permeability but reduce DNA intercalation efficiency due to increased flexibility.

9-(3-(Ethyl(2-chloroethyl)amino)propylamino)-6-Chloro-2-methoxyacridine Dihydrochloride

Structural Differences: Contains a chloroethylamino (N-linked) group and additional methoxy/chloro substituents . Properties:

  • Toxicity: Mutagenic in Salmonella assays (500 ng/plate) and carcinogenic in mice (4 mg/kg, intraperitoneal) .
  • Mechanism: The chloroethylamino group facilitates DNA cross-linking, enhancing antitumor activity .

Comparison: The thioether linkage in the target compound may offer slower hydrolysis than the amino-linked analog, prolonging alkylating activity. Methoxy/chloro substituents in the analog improve lipophilicity but may increase off-target effects.

Thioether-Containing Non-Acridine Compounds

Examples : Bis(2-chloroethylthioethyl)ether (CAS 63918-89-8) , benzamide derivatives with thiazolylmethylthio groups .
Properties :

  • Bis(2-chloroethylthioethyl)ether : A Schedule 1A04 compound with vesicant properties due to dual chloroethylthio groups .
  • Antimicrobial Activity : Thioether-linked benzamides inhibit Candida albicans (MIC: 4–8 µg/mL) .

Comparison: The acridine core in the target compound enables DNA intercalation, synergizing with alkylation for dual-action mechanisms. Non-acridine thioethers lack intercalation but exhibit broader antifungal activity .

Hydrogenated Acridines (e.g., 9-Amino-1,2,3,4-tetrahydroacridine)

Structural Differences : Saturated cyclohexene rings reduce planarity .
Properties :

  • Melting Point : 179–181°C (vs. ~250°C for aromatic acridines) .
  • Activity : Reduced DNA binding but improved blood-brain barrier penetration, used in neurodegenerative drug research .

Comparison : The target compound’s aromatic structure favors DNA intercalation, while hydrogenated analogs prioritize CNS targeting.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent Key Activity Toxicity (LD₅₀/EC₅₀)
Target Compound Acridine 2-((2-Chloroethyl)thio)ethylamino DNA alkylation Not reported
9-Aminoacridine HCl Acridine None Antimicrobial 200 mg/kg (rat, oral)
CAS 38914-99-7 Acridine 3-((2-Chloroethyl)thio)propylamino Not reported Not reported
6-Chloro-2-methoxyacridine derivative Acridine Chloroethylamino, methoxy, chloro Antitumor 4 mg/kg (mice, ip)
Bis(2-chloroethylthioethyl)ether Ether Dual chloroethylthio Vesicant <10 mg/kg (estimated)

Biological Activity

9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride, commonly referred to as ICR 316, is a synthetic compound that exhibits significant biological activity, particularly in the field of oncology. Its structure combines an acridine moiety with a chloroethylthioethylamine side chain, which is known to contribute to its alkylating properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

  • Chemical Formula : C17H18Cl2N2S
  • CAS Number : 303149-34-0
  • Molecular Weight : 365.36 g/mol

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents work by adding alkyl groups to DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly effective against rapidly dividing cancer cells.

Biological Activity Overview

  • Antitumor Activity : The compound has shown promising results in various preclinical studies as an antitumor agent.
    • In vitro Studies : It has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
    • In vivo Studies : Animal models have indicated significant tumor growth inhibition.
  • Mechanistic Studies :
    • Research indicates that the compound induces apoptosis in cancer cells, promoting cell cycle arrest at the G2/M phase. This was observed in studies where treated cells showed increased markers of apoptosis and reduced proliferation rates.
  • Combination Therapy :
    • The compound has been evaluated in combination with other chemotherapeutic agents, enhancing their efficacy. For instance, it was found to improve the anticancer activity of paclitaxel and camptothecin when used in lower concentrations.

Efficacy Data

The following table summarizes key findings from various studies regarding the efficacy of this compound:

Study TypeCell LineIC50 (μM)Tumor Growth Inhibition (%)
In vitroHepG21.30N/A
In vivoXenograft ModelN/A48.89
Combination TherapyHepG2 + PaclitaxelN/AEnhanced

Case Studies

  • Case Study on HepG2 Cells :
    A study investigated the effects of ICR 316 on HepG2 cells (human liver cancer). The results demonstrated that ICR 316 had an IC50 value of 1.30 μM, indicating potent antiproliferative activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 μM .
  • Xenograft Model :
    In a xenograft model study involving tumor-bearing mice, treatment with ICR 316 resulted in a tumor growth inhibition rate of 48.89%, showcasing its potential as an effective therapeutic agent against solid tumors .

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